N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound featuring a piperidine core substituted with a 2-fluorobenzoyl group and a 4-(trifluoromethoxy)benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O4S/c21-18-4-2-1-3-17(18)19(27)26-11-9-14(10-12-26)13-25-31(28,29)16-7-5-15(6-8-16)30-20(22,23)24/h1-8,14,25H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBGVWOMEBLISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and synthetic methodologies. Below is a detailed comparison with key examples from the literature:
Structural Analogues with Piperidine/Piperazine Cores
-
- Structure : Piperazine core with bis(4-fluorophenyl)methyl and sulfamoylbenzenesulfonamide groups.
- Key Differences : The piperazine ring (two nitrogen atoms) versus piperidine (one nitrogen) may alter conformational flexibility and hydrogen-bonding capacity. The bis(4-fluorophenyl)methyl group increases hydrophobicity compared to the target’s 2-fluorobenzoyl.
- Physical Properties : Melting point ~200°C (estimated from ), yield 65–75%.
- Relevance : Demonstrates the impact of fluorinated aryl groups on solubility and crystallinity .
- Compound 21 (): Structure: Piperidin-4-yl linked to a biphenyl-2-yloxy ethyl chain and 3-fluorobenzenesulfonamide. Physical Properties: Yellow oil (vs. solid target compound), molecular weight 443.5 g/mol, yield 45%. Relevance: Highlights the trade-off between lipophilicity and steric hindrance in sulfonamide derivatives .
Analogues with Trifluoromethoxy or Fluorinated Substituents
4-(Trifluoromethoxy)benzylamine hydrochloride () :
- Structure : Simple benzylamine derivative with a trifluoromethoxy group.
- Key Differences : Lacks the piperidine and sulfonamide moieties, simplifying synthetic routes but reducing target specificity.
- Relevance : Underlines the electronic effects of the trifluoromethoxy group, which may enhance metabolic stability in the target compound .
- Example 53 (): Structure: Pyrazolo[3,4-d]pyrimidinyl core with chromen-2-yl and fluorophenyl substituents. Physical Properties: Melting point 175–178°C, molecular weight 589.1 g/mol, yield 28%. Relevance: Illustrates the role of fluorine in modulating bioactivity and solubility in complex scaffolds .
Data Tables
Table 1: Comparative Analysis of Structural Analogues
Table 2: Electronic Effects of Substituents
Key Findings and Implications
Piperidine vs.
Fluorine Substitution : Fluorine atoms in the target and analogs (e.g., 6k, Example 53) improve metabolic stability but may complicate synthesis due to steric effects .
Sulfonamide Positioning : The para-substituted trifluoromethoxy group in the target may enhance target affinity compared to meta- or ortho-substituted analogs () .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by sulfonamide coupling. Key steps include:
- Step 1: Introduction of the 2-fluorobenzoyl group to the piperidine ring via nucleophilic acyl substitution, using triethylamine as a base in dichloromethane at 0–5°C .
- Step 2: Reductive amination or alkylation to attach the methylene linker to the piperidine nitrogen, employing NaBH(OAc)₃ in dichloromethane under nitrogen atmosphere .
- Step 3: Sulfonamide coupling using 4-(trifluoromethoxy)benzenesulfonyl chloride in dimethylformamide (DMF) at 60°C for 12 hours, with rigorous pH control (pH 7–8) to minimize side reactions .
Optimization Tips:
- Use HPLC to monitor intermediate purity (>95% required before proceeding) .
- Control reaction temperatures to avoid decomposition of the fluorobenzoyl group .
Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm regiochemistry of the piperidine ring and sulfonamide linkage. Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (piperidine-CH₂) are critical .
- 19F NMR: Verify presence of trifluoromethoxy (-OCF₃) and 2-fluorobenzoyl groups. Distinct signals at δ -58 ppm (CF₃O) and -110 ppm (Ar-F) confirm substitution .
- HPLC-MS:
- Quantify purity (>98%) and detect residual solvents (e.g., DMF, dichloromethane) using a C18 column with acetonitrile/water gradient .
- X-ray Crystallography:
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